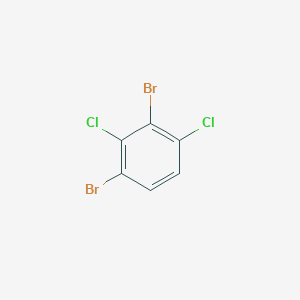

![molecular formula C25H20FN3O2 B2412737 5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-48-0](/img/structure/B2412737.png)

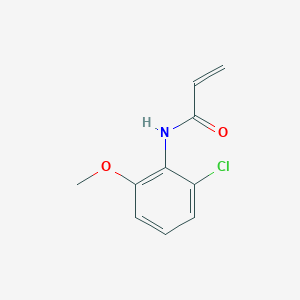

5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the class of quinolinyl-pyrazoles . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with bioassays and cells .

Applications De Recherche Scientifique

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent due to its ability to inhibit specific kinases involved in tumor growth and metastasis . Further studies could lead to the development of targeted therapies.

- Anti-inflammatory Effects : The quinoline scaffold has anti-inflammatory properties, making this compound a candidate for designing novel anti-inflammatory drugs .

- Building Block in Organic Synthesis : Quinoline derivatives, including this compound, serve as valuable building blocks for creating complex molecules in synthetic chemistry .

- Catalytic Applications : Researchers have used quinoline derivatives in catalytic reactions, such as protodeboronation, which can expedite the synthesis of various compounds .

- Electrolyte Formulation for Lithium-Ion Batteries (LIBs) : Recent studies have explored the use of 4-fluorobenzyl cyanide (a related compound) as a solvent to formulate low-energy-barrier electrolytes in LIBs . Investigating similar properties in our compound could lead to advancements in energy storage technology.

- Dye Sensitizers : Quinoline-based organic dyes have been used as sensitizers in dye-sensitized solar cells (DSSCs) and other optoelectronic devices . Our compound’s photophysical properties may contribute to efficient energy conversion.

- Fluorescent Labeling : Quinoline derivatives can serve as fluorescent probes for biological imaging. Researchers have explored their use in visualizing cellular processes and detecting specific biomolecules .

- Total Synthesis of Natural Products : Quinoline derivatives have been employed in the formal total synthesis of natural products, such as alkaloids and other bioactive compounds . Our compound’s unique structure may find applications in this context.

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Material Science and Electrolytes

Photophysics and Optoelectronics

Biological Imaging and Fluorescent Probes

Natural Product Synthesis

Propriétés

IUPAC Name |

5-[(4-fluorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O2/c1-30-19-9-5-17(6-10-19)24-22-15-29(14-16-3-7-18(26)8-4-16)23-12-11-20(31-2)13-21(23)25(22)28-27-24/h3-13,15H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDKZDOBZYVHDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methoxyphenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2412654.png)

![4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide](/img/structure/B2412662.png)

![Tert-butyl 8-[2-[ethyl(prop-2-enoyl)amino]acetyl]-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2412667.png)

![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2412668.png)

![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2412670.png)

![N-butyl-3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2412675.png)

![1-[(4-chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2412677.png)